molecular formula C18H20N2O3S B2969870 N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide CAS No. 1208535-46-9

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide

Cat. No.: B2969870
CAS No.: 1208535-46-9
M. Wt: 344.43
InChI Key: BWMPCDPELSYJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a chemical compound known for its significant role in medicinal chemistry It is a derivative of piperidine and sulfonamide, which are commonly found in various pharmacologically active compounds

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide, also known as apixaban, is activated factor X (FXa) in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a selectivity for FXa that is greater than 30,000-fold over other human coagulation proteases .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This compound inhibits free FXa, prothrombinase-bound FXa, and clot-bound FXa activity in vitro . It also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .

Biochemical Pathways

By inhibiting FXa, this compound reduces thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in the formation of blood clots, thereby preventing thromboembolic diseases .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of O-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of this compound’s action include a rapid onset of inhibition of FXa . Pre-clinical studies of this compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Biochemical Analysis

Biochemical Properties

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is known to interact with various enzymes and proteins. It has been identified as a direct inhibitor of activated factor X (FXa), a critical enzyme in the coagulation cascade . This interaction is characterized by an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its inhibition of FXa. By inhibiting FXa, it reduces thrombin generation, indirectly affecting platelet aggregation . This can influence cell signaling pathways and impact cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with FXa. It binds in the active site of FXa, acting as a competitive inhibitor . This binding interaction leads to a rapid onset of FXa inhibition, affecting both free and clot-bound FXa activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates a rapid onset of FXa inhibition . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.

Dosage Effects in Animal Models

The effects of this compound in animal models have been observed to be dose-dependent

Metabolic Pathways

It is known that the compound is metabolized, with a sulfate conjugate of Ο-demethyl apixaban identified as a major circulating metabolite in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide typically involves multiple steps, starting from inexpensive and readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The reactions are typically carried out under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is unique due to its specific structural features that allow for high selectivity and potency in inhibiting FXa. Its efficient synthetic routes and mild reaction conditions make it a valuable intermediate in pharmaceutical research and development .

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18-11-4-5-12-20(18)17-10-6-9-16(13-17)19-24(22,23)14-15-7-2-1-3-8-15/h1-3,6-10,13,19H,4-5,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMPCDPELSYJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.